molecular formula C15H12Cl2N2O3 B10908572 2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one

2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one

Cat. No.: B10908572
M. Wt: 339.2 g/mol
InChI Key: GMODJRITBQAGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one is a synthetic organic compound that features a dichlorophenoxy group and a pyridinylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the chlorination of phenol to form 2,5-dichlorophenol, which is then reacted with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Formation of the Pyridinylmethylideneamino Intermediate: Pyridine is reacted with a suitable aldehyde or ketone to form the pyridinylmethylideneamino intermediate.

    Coupling Reaction: The two intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethylideneamino group.

    Reduction: Reduction reactions may target the carbonyl group or the pyridinylmethylideneamino group.

    Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biology: Study of its interactions with biological molecules and potential as a biochemical tool.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide with a similar dichlorophenoxy group.

    Pyridinylmethylideneamino derivatives: Compounds with similar pyridinylmethylideneamino groups used in various applications.

Uniqueness

The uniqueness of 2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

(pyridin-3-ylmethylideneamino) 2-(2,5-dichlorophenoxy)propanoate

InChI

InChI=1S/C15H12Cl2N2O3/c1-10(21-14-7-12(16)4-5-13(14)17)15(20)22-19-9-11-3-2-6-18-8-11/h2-10H,1H3

InChI Key

GMODJRITBQAGNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)ON=CC1=CN=CC=C1)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.